4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol
Description
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a brominated phenol group
Properties
Molecular Formula |
C16H14BrN3O2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-5-bromo-2-ethoxyphenol |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-14-7-10(11(17)8-13(14)21)9-18-20-16-19-12-5-3-4-6-15(12)23-16/h3-9,21H,2H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
FGDMYJGVKNYOPE-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)Br)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol typically involves a multi-step process. One common method includes the condensation of 2-hydrazinyl-1,3-benzothiazole with 5-bromo-2-ethoxybenzaldehyde under acidic conditions to form the hydrazone linkage . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The hydrazone linkage can form reactive intermediates that interact with proteins and enzymes, inhibiting their activity . The brominated phenol group can generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-furyl}benzenesulfonamide
- 2-(1,3-benzothiazol-2-yl)-3-(5-(4-methylphenyl)sulfonyl)-2-furyl)acrylonitrile
- 2-(5-(1,3-benzothiazol-2-yl)-2-furyl)-1,3-benzothiazole
Uniqueness
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol is unique due to its combination of a benzothiazole moiety, a hydrazone linkage, and a brominated phenol group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
